Bifeprunox

Vue d'ensemble

Description

Le Bifeprunox est un composé antipsychotique atypique qui était en cours de développement pour le traitement de la schizophrénie, de la psychose et de la maladie de Parkinson. Il combine un agonisme minimal du récepteur de la dopamine D2 avec un agonisme du récepteur de la sérotonine, similaire à l'aripiprazole . Malgré son profil pharmacologique prometteur, le développement du this compound a été interrompu en raison d'un manque de données d'efficacité suffisantes .

Méthodes De Préparation

La synthèse du Bifeprunox implique plusieurs étapes, commençant par la préparation de la structure de base, qui comprend un cycle benzoxazole et une partie pipérazine. La voie de synthèse implique généralement les étapes suivantes :

Formation du cycle benzoxazole : Cette étape implique la cyclisation d'un précurseur approprié pour former le cycle benzoxazole.

Fixation de la partie pipérazine : Le cycle pipérazine est ensuite fixé au noyau benzoxazole par une série de réactions, y compris une substitution nucléophile et une amination réductrice.

Assemblage final : La dernière étape implique le couplage du groupe biphényle à la partie pipérazine.

Les méthodes de production industrielle impliqueraient probablement l'optimisation de ces étapes pour garantir un rendement et une pureté élevés, ainsi que l'utilisation de conditions de réaction évolutives et de techniques de purification.

Analyse Des Réactions Chimiques

Le Bifeprunox subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut subir des réactions d'oxydation, en particulier au niveau de la partie pipérazine, conduisant à la formation de dérivés N-oxydes.

Réduction : Des réactions de réduction peuvent se produire au niveau du cycle benzoxazole, conduisant potentiellement à la formation de dérivés dihydrobenzoxazole.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation, des agents réducteurs comme le borohydrure de sodium pour la réduction et des nucléophiles comme les halogénures d'alkyle pour la substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

Chimie : Le this compound sert de composé modèle pour étudier la synthèse et la réactivité des dérivés benzoxazole et pipérazine.

Biologie : En recherche biologique, le this compound est utilisé pour étudier les interactions entre les antipsychotiques atypiques et les récepteurs des neurotransmetteurs.

Médecine : Le this compound a été étudié pour son potentiel à traiter la schizophrénie, la psychose et la maladie de Parkinson. .

Mécanisme d'action

Le this compound exerce ses effets par une combinaison d'agonisme partiel aux récepteurs de la dopamine D2 et d'agonisme aux récepteurs de la sérotonine 5-HT1A. Cette double activité permet au this compound de stabiliser l'activité de la dopamine dans le cerveau, réduisant la suractivité dans certaines régions tout en augmentant l'activité dans d'autres. Ce mécanisme est considéré comme contribuant à son efficacité dans le traitement des symptômes positifs et négatifs de la schizophrénie, ainsi qu'à la réduction de la probabilité de symptômes extrapyramidaux .

Applications De Recherche Scientifique

Pharmacological Profile

Bifeprunox is characterized as a partial agonist at dopamine D2 receptors and an agonist at serotonin 5-HT1A receptors. This dual action is believed to contribute to its antipsychotic effects while minimizing common side effects associated with traditional antipsychotics, such as extrapyramidal symptoms and weight gain .

Clinical Applications

-

Schizophrenia Treatment

- Efficacy : In clinical trials, this compound demonstrated significant efficacy in reducing symptoms of schizophrenia. A notable study indicated that a dosage of 20 mg resulted in a statistically significant reduction in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo .

- Safety Profile : The drug exhibited a favorable safety profile, with low incidences of extrapyramidal symptoms and no significant weight gain or increase in prolactin levels . These attributes make it a potential alternative for patients who are sensitive to the side effects of other antipsychotics.

-

Potential for Broader Psychiatric Applications

- Although primarily developed for schizophrenia, the receptor profile of this compound suggests potential applications in treating other conditions characterized by dopaminergic dysregulation, such as bipolar disorder and major depressive disorder. However, further research is needed to substantiate these applications.

Efficacy Studies

- A multi-center, placebo-controlled study involving 589 patients assessed the efficacy of this compound over six weeks. Results indicated that patients receiving 20 mg of this compound experienced a greater reduction in PANSS total scores compared to those on placebo . The study also highlighted that lower doses did not yield significant efficacy.

Safety Evaluations

- In evaluating treatment-emergent adverse events (TEAEs), gastrointestinal issues were the most commonly reported side effects, with no clear dose-related trends observed across treatment groups . Importantly, the incidence of extrapyramidal symptoms was comparable to that seen in placebo groups, reinforcing the drug's favorable safety profile .

Comparative Analysis with Other Antipsychotics

| Feature | This compound | Risperidone | Aripiprazole |

|---|---|---|---|

| D2 Receptor Agonism | Partial | Full | Partial |

| Extrapyramidal Symptoms | Low incidence | Moderate | Low |

| Weight Gain | None | Common | Minimal |

| Prolactin Level Increase | None | Yes | None |

| QTc Prolongation | No | Yes | No |

Mécanisme D'action

Bifeprunox exerts its effects through a combination of partial agonism at dopamine D2 receptors and agonism at serotonin 5-HT1A receptors. This dual activity allows this compound to stabilize dopamine activity in the brain, reducing overactivity in certain regions while enhancing activity in others. This mechanism is believed to contribute to its efficacy in treating the positive and negative symptoms of schizophrenia, as well as reducing the likelihood of extrapyramidal symptoms .

Comparaison Avec Des Composés Similaires

Le Bifeprunox est souvent comparé à d'autres antipsychotiques atypiques, tels que :

Aripiprazole : Comme le this compound, l'aripiprazole est un agoniste partiel des récepteurs de la dopamine D2 et un agoniste des récepteurs de la sérotonine 5-HT1A.

Brexpiprazole : Un antipsychotique plus récent ayant un mécanisme d'action similaire mais différant dans son profil de liaison aux récepteurs et son efficacité clinique.

L'unicité du this compound réside dans son profil de liaison aux récepteurs spécifique et ses avantages potentiels en termes de sécurité, tels qu'un risque plus faible de complications métaboliques .

Activité Biologique

Bifeprunox is an atypical antipsychotic compound primarily developed for the treatment of schizophrenia. It exhibits a unique pharmacological profile, acting as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors. This dual activity is significant as it allows for modulation of dopaminergic and serotonergic systems, potentially addressing both positive and negative symptoms of schizophrenia while minimizing common side effects associated with traditional antipsychotics.

This compound's mechanism involves:

- Dopamine D2 Receptor Partial Agonism : This property helps stabilize dopamine levels in the brain, reducing hyperactivity in overactive dopaminergic pathways while enhancing activity in underactive regions. This contrasts with traditional antipsychotics that typically antagonize these receptors, which can lead to increased side effects such as extrapyramidal symptoms (EPS) and hyperprolactinemia .

- Serotonin 5-HT1A Receptor Agonism : This action may contribute to the drug's efficacy against negative symptoms of schizophrenia, such as emotional blunting and social withdrawal, while also potentially reducing anxiety and improving mood .

In Vivo Studies

Research indicates that this compound significantly affects neuronal firing rates in specific brain regions:

- Dopamine Neurons : In studies involving rats, this compound reduced the firing rate of dopamine neurons in the ventral tegmental area (VTA) by 20-50% and decreased bursting activity by 70-100% . This reduction in phasic activity is crucial as it suggests a potential for this compound to mitigate positive symptoms of schizophrenia without causing significant sedation.

- Serotonin Neurons : this compound was found to be more effective than aripiprazole in suppressing the firing activity of serotonin neurons, indicating a stronger influence on serotonergic pathways .

Clinical Efficacy

In clinical trials, this compound demonstrated efficacy in reducing symptoms of schizophrenia as measured by various scales:

- PANSS Scores : In a controlled study with 589 patients, those treated with this compound (20 mg) showed a significant reduction in PANSS total scores compared to placebo, with an effect size of -0.339 .

- Weight and Prolactin Levels : this compound treatment resulted in statistically significant decreases in weight and prolactin levels compared to placebo, which is notable since many antipsychotics are associated with weight gain and increased prolactin levels .

Adverse Effects

The safety profile of this compound appears favorable compared to other antipsychotics:

- Extrapyramidal Symptoms (EPS) : The incidence of EPS was comparable between this compound and placebo groups, suggesting a lower risk of movement disorders associated with its use .

- Gastrointestinal Effects : Common treatment-emergent adverse events included gastrointestinal issues such as nausea and constipation, but these were generally mild .

Comparative Efficacy

A summary table comparing this compound to other antipsychotics highlights its unique profile:

| Drug | PANSS Reduction | Weight Change | Prolactin Change | EPS Incidence |

|---|---|---|---|---|

| This compound 20 mg | Significant (-0.339) | Decrease (~1 kg) | Decrease | Low |

| Risperidone 6 mg | Significant | Increase (~1.5 kg) | Increase | Higher |

| Placebo | No significant change | Minimal change | No significant change | Low |

Case Study 1: Efficacy in Acute Schizophrenia

In a double-blind study involving patients experiencing acute exacerbations of schizophrenia, this compound was administered over six weeks. Results indicated a significant reduction in PANSS scores compared to placebo, reinforcing its potential as an effective treatment option for acute episodes .

Case Study 2: Long-term Use

Another study assessed long-term use where patients switched from other atypical antipsychotics to this compound. The transition was associated with improved tolerability and reduced metabolic side effects over six months, further supporting its role as a favorable treatment alternative for patients concerned about weight gain and metabolic syndrome .

Propriétés

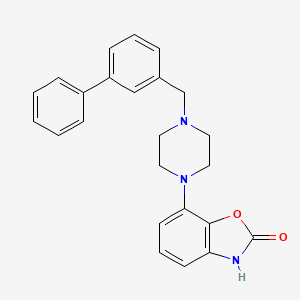

IUPAC Name |

7-[4-[(3-phenylphenyl)methyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2/c28-24-25-21-10-5-11-22(23(21)29-24)27-14-12-26(13-15-27)17-18-6-4-9-20(16-18)19-7-2-1-3-8-19/h1-11,16H,12-15,17H2,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGODHVAJQTCBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=CC=C2)C3=CC=CC=C3)C4=CC=CC5=C4OC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188592 | |

| Record name | Bifeprunox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

In contrast to D2 receptor antagonism, partial D2 agonism is believed to decrease dopamine activity in an overactive dopamine system while simultaneously increasing dopamine activity in regions of the brain where dopaminergic activity is too low. By blocking overstimulated receptors and stimulating underactive ones, partial D2 agonists act as dopamine stabilisers. In common with aripiprazole, bifeprunox also acts as a serotonin, 5-HT1A agonist. This property may contribute to efficacy against the negative symptoms of schizophrenia and reduce the likelihood of extrapyramidal symptoms (EPS). | |

| Record name | Bifeprunox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04888 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

350992-10-8 | |

| Record name | Bifeprunox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350992-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bifeprunox [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0350992108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bifeprunox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04888 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bifeprunox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIFEPRUNOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP69E83Z79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.